![molecular formula C22H18N4O6S2 B2760727 3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-17-7](/img/structure/B2760727.png)
3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H18N4O6S2 and its molecular weight is 498.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H22N4O5S
- Key Functional Groups :
- Benzene sulfonamide
- Oxadiazole ring
- Methanesulfonyl group
Biological Activity Overview
Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities. The specific compound under discussion has shown promising results in various assays.
Antibacterial Activity
A study focused on the synthesis and antibacterial evaluation of oxadiazol-containing benzamides demonstrated that derivatives similar to this compound exhibited substantial antibacterial properties. Notably, one derivative (compound A14) was found to be significantly more effective than established antibiotics such as ciprofloxacin and linezolid against multidrug-resistant strains like MRSA and VRSA .
Compound | Activity | Comparison |
---|---|---|
A14 | Potent against MRSA | Better than ciprofloxacin |
A15 | Moderate against VRSA | Comparable to linezolid |
Antifungal Activity
In another study evaluating a series of oxadiazole-based benzamides, several compounds exhibited notable antifungal activity against pathogens like Botrytis cinerea and Fusarium graminearum. The results indicated that certain compounds surpassed the efficacy of traditional fungicides such as pyraclostrobin at specific concentrations .
Compound | Fungal Pathogen | Inhibition (%) at 100 mg/L |
---|---|---|
10a | Botrytis cinerea | 84.4% |
10d | Fusarium graminearum | 83.6% |
Pyraclostrobin | Botrytis cinerea | 81.4% |
The mechanism by which this compound exerts its antibacterial effects appears to involve targeting the bacterial division protein FtsZ. This protein plays a crucial role in bacterial cell division, making it an attractive target for novel antibiotic development .
Case Studies
- Case Study on Antimicrobial Resistance : In a controlled study involving clinical isolates of MRSA, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a treatment option in an era of rising antimicrobial resistance.
- Case Study on Fungal Infections : A laboratory investigation assessed the efficacy of the compound against Candida albicans, revealing a strong antifungal effect with an MIC comparable to that of fluconazole, suggesting its potential application in treating fungal infections.
Applications De Recherche Scientifique
Antibacterial Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antibacterial properties. For instance, related compounds have shown superior efficacy compared to traditional antibiotics like ciprofloxacin and linezolid . This suggests that 3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide may also possess similar or enhanced antibacterial activity.
Carbonic Anhydrase Inhibition
Research on sulfonamide derivatives has highlighted their role as selective inhibitors of carbonic anhydrases, enzymes critical in various physiological processes. For example, studies on related compounds have demonstrated their effectiveness in treating conditions like glaucoma by reducing intraocular pressure through local action . This application could be explored further with the compound .
Drug Development and Synthesis
The synthesis of this compound can be approached through various methods involving the functionalization of the oxadiazole ring and the sulfonamide group. The development of synthetic pathways is crucial for producing this compound at scale for research and therapeutic applications.
Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies involving metabolite identification using techniques such as HPLC-MS/MS can provide insights into its systemic exposure and biotransformation pathways . Such research is vital for assessing safety and efficacy in clinical settings.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various oxadiazole derivatives, one compound similar to this compound was identified as a potent antibacterial agent. The study utilized both in vitro and in vivo models to assess the compound's effectiveness against resistant bacterial strains . The results indicated a significant reduction in bacterial load compared to control groups.
Case Study 2: Carbonic Anhydrase Inhibition
A recent investigation into sulfonamide derivatives demonstrated that certain modifications to the oxadiazole structure could enhance selectivity towards carbonic anhydrase II. This study involved synthesizing various analogs and testing their inhibitory activity using enzyme assays . The findings suggest that structural modifications similar to those found in this compound could yield promising candidates for glaucoma treatment.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-33(28,29)19-12-6-8-16(14-19)21-24-25-22(32-21)23-20(27)15-7-5-9-17(13-15)26-34(30,31)18-10-3-2-4-11-18/h2-14,26H,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQMGSPNSCCENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.